molecular formula C14H13N3O3S3 B10864989 (2E)-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B10864989
M. Wt: 367.5 g/mol
InChI Key: LCRMSPNHRCEBRH-CMDGGOBGSA-N
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Description

(2E)-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide is a complex organic compound that features a combination of phenylsulfonyl, hydrazinyl, carbonothioyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of phenylsulfonyl hydrazine with a carbonothioyl chloride derivative, followed by the addition of a thiophen-2-yl group under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques like recrystallization and chromatography are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophen-2-yl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

(2E)-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular pathways, modulating signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

    (2E)-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-3-(pyridin-2-yl)prop-2-enamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (2E)-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring, in particular, may enhance its electronic properties and interactions with biological targets compared to similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C14H13N3O3S3

Molecular Weight

367.5 g/mol

IUPAC Name

(E)-N-(benzenesulfonamidocarbamothioyl)-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C14H13N3O3S3/c18-13(9-8-11-5-4-10-22-11)15-14(21)16-17-23(19,20)12-6-2-1-3-7-12/h1-10,17H,(H2,15,16,18,21)/b9-8+

InChI Key

LCRMSPNHRCEBRH-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC(=O)/C=C/C2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC(=O)C=CC2=CC=CS2

Origin of Product

United States

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